molecular formula C18H16N2O3S B2871202 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide CAS No. 892851-22-8

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide

Cat. No. B2871202
CAS RN: 892851-22-8
M. Wt: 340.4
InChI Key: IUQBKTIJGBIKOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, the synthesis of the electron-poor 6,7-dihydro-1,4-dioxino-[2,3-f][2,1,3]-benzothiadiazole involves multiple steps from readily available starting materials .


Chemical Reactions Analysis

The chemical reactions involving “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide” are not well-documented. More research is needed to understand the chemical reactions associated with this compound .

Scientific Research Applications

Pharmaceutical Research

The benzothiazole core of the compound is structurally similar to molecules that exhibit biological activity, suggesting potential use in drug development. For instance, benzothiazoles have been studied for their anti-inflammatory and analgesic properties . The compound’s unique structure could be synthesized and tested for similar pharmacological effects.

Material Science

Compounds with dioxino and thiazol rings have been utilized in the synthesis of heterocyclic monomers, which are crucial in creating polymers with specific characteristics. These polymers can be used in high-performance materials for various applications, including electronics and coatings .

Chemical Synthesis

The compound’s structure contains functional groups that are amenable to further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules, potentially leading to the discovery of new chemical entities with diverse applications .

Future Directions

The future directions for research on “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(7-6-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)24-18)23-9-8-22-14/h1-5,10-11H,6-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQBKTIJGBIKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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